
1-Methyl-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane is a chemical compound with the molecular formula C9H16O3 and a molecular weight of 172.2215 g/mol . This compound is part of the trioxabicyclo family, which is characterized by a bicyclic structure containing three oxygen atoms.
Méthodes De Préparation
The synthesis of 1-Methyl-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with formaldehyde in the presence of an acid catalyst . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Analyse Des Réactions Chimiques
1-Methyl-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield alcohols.
Applications De Recherche Scientifique
1-Methyl-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes .
Comparaison Avec Des Composés Similaires
1-Methyl-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane can be compared with other trioxabicyclo compounds, such as:
4-Methyl-1-propyl-2,6,7-trioxabicyclo(2.2.2)octane: Similar structure but with different substituents, leading to variations in reactivity and applications.
2,6,7-Trioxabicyclo(2.2.2)octane-4-methanol:
1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane: Incorporates an ethynyl group, providing unique reactivity and applications.
These comparisons highlight the uniqueness of 1-Methyl-4-propyl-2,6,7-trioxabicyclo(22
Propriétés
Numéro CAS |
60028-10-6 |
|---|---|
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
1-methyl-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H16O3/c1-3-4-9-5-10-8(2,11-6-9)12-7-9/h3-7H2,1-2H3 |
Clé InChI |
SZDWHGKHKHROPG-UHFFFAOYSA-N |
SMILES canonique |
CCCC12COC(OC1)(OC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


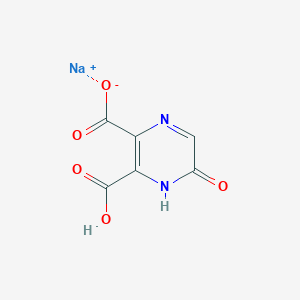
![N-[N'-(2-methylbutan-2-yl)-N-pyridin-3-ylcarbamimidoyl]formamide](/img/structure/B13797567.png)
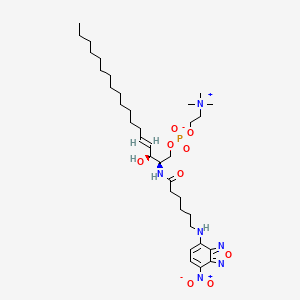

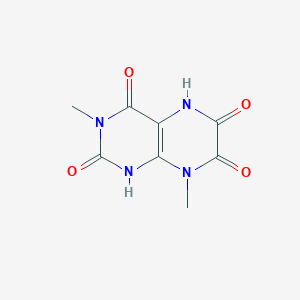
![9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13797590.png)

![Propanol, 3-[[(1,4-benzodioxan-2-yl)methyl]amino]-](/img/structure/B13797611.png)
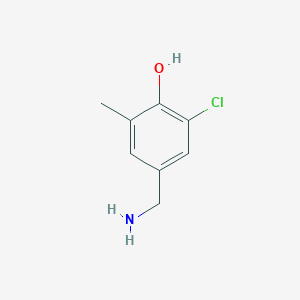
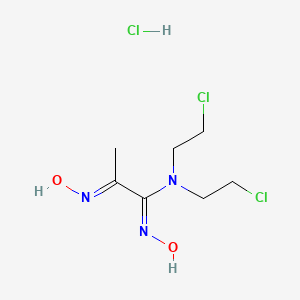
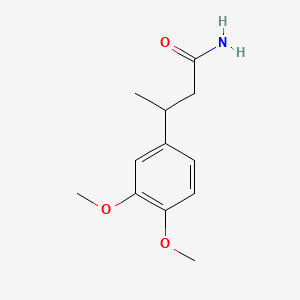
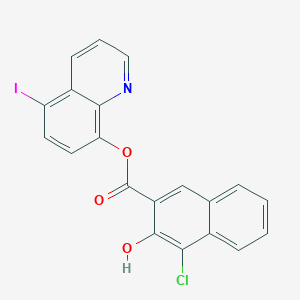

![2-[[4-Butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4-dimethylphenyl)ethanone](/img/structure/B13797629.png)
